Benzeneacetic acid, 4,5-difluoro-2-iodo-
Description
Benzeneacetic acid, 4,5-difluoro-2-iodo- (C₈H₅F₂IO₂), is a halogenated aromatic carboxylic acid characterized by a benzene ring substituted with two fluorine atoms at positions 4 and 5, an iodine atom at position 2, and an acetic acid side chain. This compound’s structure imparts unique electronic and steric properties, making it relevant in pharmaceutical intermediates, agrochemical synthesis, and materials science.
Properties
CAS No. |
76778-14-8 |
|---|---|
Molecular Formula |
C8H5F2IO2 |
Molecular Weight |
298.02 g/mol |
IUPAC Name |
2-(4,5-difluoro-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2IO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13) |
InChI Key |
NCPSGQVIDNPOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Electrophilic Iodination of 2,4-Difluorobenzoic Acid Derivatives
One of the primary methods reported for preparing 4,5-difluoro-2-iodo-substituted benzoic acids involves electrophilic aromatic substitution (iodination) on difluorobenzoic acid precursors.
- Starting Material: 2,4-difluorobenzoic acid or its derivatives.
- Iodinating Agent: Iodine (I₂) or iodine-containing reagents.
- Oxidants: Sodium percarbonate (as a source of hydrogen peroxide) or hydrogen peroxide directly, sometimes replacing traditional oxidants like sodium metaperiodate to improve environmental compatibility.
- Reaction Medium: Sulfuric acid (H₂SO₄) or mixed acid systems.
- Temperature: Typically 10–50 °C.
- Reaction Time: 2–3 hours.
Procedure Summary:
- The difluorobenzoic acid is suspended in a reaction flask.
- Sodium percarbonate or hydrogen peroxide is added gradually under stirring at room temperature.
- The mixture is heated to 35 °C, then slowly cooled to 10 °C.
- Concentrated sulfuric acid is added dropwise.
- The reaction proceeds with stirring at elevated temperature (up to 50 °C) for several hours.
- After completion, the mixture is cooled, excess peroxide is removed with sodium sulfite solution, and the product is filtered and washed.
- Product yields range from 53% to 83%, depending on oxidant amounts and reaction scale.
- Melting point of the isolated product is approximately 150–153 °C.
- The process eliminates the use of hazardous oxidants, making it more environmentally benign.
| Parameter | Typical Conditions | Observed Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Oxidant | Sodium percarbonate (SPC) or H₂O₂ | 53–83 | 150–153 |
| Temperature | 10–50 °C | ||
| Reaction Time | 2–3 hours | ||
| Solvent/Reagent | Sulfuric acid (H₂SO₄) |
Source: CN106008195A patent detailing environmentally improved electrophilic iodination of 2,4-difluorobenzoic acid to yield 2,4-difluoro-5-iodobenzoic acid, closely related to the target compound.
Halogenation of Fluorinated Benzoic Acids Using Iodine and Oxidants
Another method involves direct halogenation of trifluorobenzoic acid derivatives to introduce iodine at the desired position.
- Starting Material: 2,3,4-trifluorobenzoic acid.
- Iodinating Agent: Iodine (I₂).
- Oxidizing Agent: Activated manganese dioxide (MnO₂).
- Solvent: Acetic acid (AcOH) mixed with sulfuric acid (H₂SO₄).
- Additives: Acid anhydride (e.g., acetic anhydride) to facilitate halogenation.
- Temperature: Controlled to optimize substitution.
Comparative Summary Table of Preparation Methods
Analytical and Research Outcomes
- NMR Characterization: ^1H NMR spectra confirm the substitution patterns; fluorine atoms influence chemical shifts and coupling constants.
- Melting Points: Consistent melting points (150–153 °C) confirm purity and identity.
- Environmental Impact: Replacement of hazardous oxidants with sodium percarbonate or hydrogen peroxide reduces environmental burden.
- Reaction Efficiency: Gradual addition of oxidants and control of temperature optimize yields and minimize side reactions.
- Scalability: Methods have been demonstrated on scales ranging from milligrams to hundreds of grams with consistent yields.
Chemical Reactions Analysis
Benzeneacetic acid, 4,5-difluoro-2-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Benzeneacetic acid, 4,5-difluoro-2-iodo- has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzeneacetic acid, 4,5-difluoro-2-iodo- depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors in the body. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2,3-Difluoro-4-Iodophenylacetic Acid (CAS 887586-60-9)
- Structure : Fluorine at positions 2 and 3, iodine at position 3.
- Properties :
- Key Difference : The iodine’s position (4 vs. 2 in the target compound) alters steric hindrance and electronic effects, influencing reactivity in coupling reactions or nucleophilic substitutions.
4,5-Difluoro-2-Methoxyphenylacetic Acid (CAS 886761-73-5)
- Structure : Methoxy group at position 2 instead of iodine.
- Properties :
- Applications : Methoxy derivatives are often intermediates in anti-inflammatory drugs, whereas iodo-substituted analogs may serve as radiopharmaceutical precursors.
3-Chloro-2,6-Difluorobenzeneacetic Acid (CAS 261762-53-2)
- Structure : Chlorine at position 3, fluorine at 2 and 4.
- Properties :
- Reactivity : Chlorine’s lower leaving-group ability compared to iodine reduces utility in cross-coupling reactions.
Biological Activity
Benzeneacetic acid, 4,5-difluoro-2-iodo-, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C9H7F2I
- Molecular Weight : 292.06 g/mol
The presence of difluoro and iodo substituents on the benzene ring significantly influences its biological properties.
Antibacterial Activity
Research has indicated that halogenated compounds, including those with fluorine and iodine substitutions, exhibit notable antibacterial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. The presence of fluorine at specific positions has been correlated with increased antibacterial activity due to enhanced interaction with bacterial membranes .
Anticancer Potential
Benzeneacetic acid derivatives have been explored for their anticancer properties. The following points summarize key findings:
- PARP Inhibition : Compounds with similar structural motifs have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. For example, derivatives with difluoro substitutions demonstrated IC50 values in the low nanomolar range against BRCA-deficient cell lines .
- Cell Proliferation Inhibition : In vitro studies have shown that benzeneacetic acid derivatives can significantly inhibit the proliferation of cancer cell lines, suggesting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of benzeneacetic acid, 4,5-difluoro-2-iodo-, can be understood through its structure-activity relationships:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position (Fluorine) | Enhances antibacterial effects |
| 5-position (Fluorine) | Contributes to cytotoxicity in cancer cells |
| 2-position (Iodine) | Modulates interaction with biological targets |
The presence of fluorine atoms at the 4 and 5 positions is particularly important for enhancing antibacterial activity and inhibiting cancer cell proliferation.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various halogenated benzoic acids against E. coli and S. aureus. The results indicated that compounds with similar difluoro and iodo substitutions exhibited significant inhibition zones compared to non-halogenated analogs .
- Cancer Cell Line Studies : Research involving several cancer cell lines demonstrated that benzeneacetic acid derivatives could induce apoptosis and inhibit cell cycle progression. The compound's effectiveness was assessed using MTT assays to determine cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
